molecular formula C7H4N4OS B1488730 thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2098097-33-5

thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1488730
CAS No.: 2098097-33-5
M. Wt: 192.2 g/mol
InChI Key: NHJHBNQYGASUQL-UHFFFAOYSA-N
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Description

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that consists of a fused ring structure containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thiophene derivative with a triazole precursor under acidic or basic conditions. The reaction conditions often require controlled temperature and the use of specific catalysts to achieve optimal yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key to successful industrial production lies in optimizing reaction parameters such as temperature, pressure, and reaction time to ensure high purity and yield. Additionally, the choice of solvents and purification techniques plays a crucial role in the scalability of the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo a variety of chemical reactions including:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can yield reduced forms of the compound.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.

  • Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound has shown promise in biological research, particularly in the field of medicinal chemistry. It has been investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal research, derivatives of this compound have been studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. These studies highlight its potential as a lead compound for the development of new therapeutic agents.

Industry

The unique electronic properties of this compound make it useful in material science applications, such as the design of organic semiconductors and photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidines

  • Triazolopyrimidines

  • Thiazolo[5,4-d]pyrimidines

Uniqueness

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its fused ring system, which combines the structural features of thiophene, triazole, and pyrimidine. This unique arrangement enhances its chemical reactivity and biological activity, making it distinct from other heterocyclic compounds.

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Properties

IUPAC Name

5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4OS/c12-7-6-4(1-2-13-6)11-5(9-7)3-8-10-11/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJHBNQYGASUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N3C(=NC2=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
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thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
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thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
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thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
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thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

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